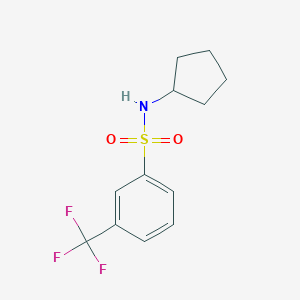![molecular formula C13H9F4NO3S B263062 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)
3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide, also known as TFPB, is a chemical compound widely used in scientific research for its unique properties. TFPB is a sulfonamide derivative that has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide is not fully understood. However, it is believed to act by binding to the active site of CA IX, inhibiting its activity. This, in turn, leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth. This compound has also been found to inhibit the activity of other enzymes, including carbonic anhydrase XII (CA XII) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. This compound has also been found to have anti-inflammatory and analgesic effects, making it a promising compound for the treatment of inflammatory diseases. Additionally, this compound has been found to inhibit the activity of CA IX, CA XII, and MMPs, which are involved in various physiological processes.
実験室実験の利点と制限
3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of CA IX, making it useful for studying the role of this enzyme in cancer. This compound has also been found to have anti-inflammatory and analgesic effects, making it useful for studying the mechanisms of these processes. However, this compound also has some limitations. It is a complex compound to synthesize, and the synthesis process requires careful attention to detail to ensure a high yield of the final product. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
将来の方向性
There are several future directions for the research on 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide. One direction is to further investigate its potential as a cancer treatment. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. However, more research is needed to understand its safety and efficacy in humans. Another direction is to investigate its potential as an anti-inflammatory and analgesic agent. This compound has been found to have these effects, making it a promising compound for the treatment of inflammatory diseases. Finally, further research is needed to understand the mechanism of action of this compound. While it is believed to act by inhibiting the activity of CA IX, more research is needed to fully understand its mechanism of action and its effects on other enzymes and physiological processes.
Conclusion:
In conclusion, this compound is a unique compound with potential applications in various fields of scientific research. It has been found to act as a potent inhibitor of CA IX, inhibit the growth of cancer cells, and have anti-inflammatory and analgesic effects. While this compound has several advantages for lab experiments, it also has some limitations, including its complex synthesis process and limited understanding of its safety and efficacy in humans. Future research on this compound should focus on investigating its potential as a cancer treatment, anti-inflammatory and analgesic agent, and understanding its mechanism of action.
合成法
The synthesis of 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide involves a multi-step process that starts with the reaction of 4-trifluoromethoxy aniline with fluoroacetyl chloride to form 4-(trifluoromethoxy)phenyl)acetamide. This intermediate is then treated with benzenesulfonyl chloride in the presence of a base to yield this compound. The overall synthesis method is complex and requires careful attention to detail to ensure a high yield of the final product.
科学的研究の応用
3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been extensively used in scientific research due to its unique properties. It has been found to act as a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a promising compound for the treatment of inflammatory diseases.
特性
分子式 |
C13H9F4NO3S |
|---|---|
分子量 |
335.28 g/mol |
IUPAC名 |
3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9F4NO3S/c14-9-2-1-3-12(8-9)22(19,20)18-10-4-6-11(7-5-10)21-13(15,16)17/h1-8,18H |
InChIキー |
RCIKBIFUVVQTRG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F)F |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)
![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)



![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)



![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)

